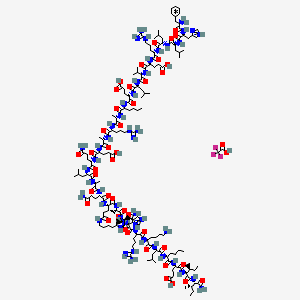

![molecular formula C23H25N7O3 B10772441 7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)

7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

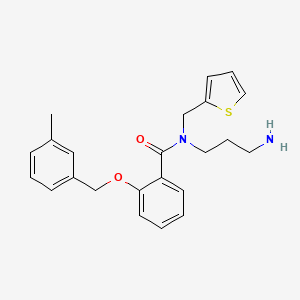

Le composé 53, identifié par l'identifiant PubMed 19631533, est un composé organique synthétique développé comme un inhibiteur de la phosphodiestérase 5 (PDE5) de type médicament . Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la pharmacologie.

Méthodes De Préparation

La synthèse du composé 53 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement :

Étape 1 : Formation du noyau pyrido[3,4-b]pyrazin-2-one.

Étape 2 : Introduction du groupe 6-méthoxypyridin-3-yle.

Étape 3 : Addition du groupe 2-propoxylethyle.

Étape 4 : Attachement du groupe pyrazin-2-ylméthylamino.

Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter chaque étape. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .

Analyse Des Réactions Chimiques

Le composé 53 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels au sein du composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant les propriétés du composé.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

Le composé 53 a été largement étudié pour ses applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la phosphodiestérase 5.

Biologie : Investigations sur ses effets sur les voies de signalisation cellulaires.

Médecine : Exploration d'applications thérapeutiques potentielles dans le traitement de pathologies liées à l'activité de la phosphodiestérase 5.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

5. Mécanisme d'action

Le mécanisme d'action du composé 53 implique l'inhibition de la phosphodiestérase 5 (PDE5), une enzyme responsable de la dégradation du monophosphate cyclique de guanosine (GMPc). En inhibant la PDE5, le composé 53 augmente les niveaux de GMPc, conduisant à divers effets physiologiques. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du GMPc, qui joue un rôle crucial dans la relaxation des muscles lisses vasculaires et d'autres processus cellulaires .

Applications De Recherche Scientifique

Compound 53 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of phosphodiesterase 5.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for potential therapeutic applications in treating conditions related to phosphodiesterase 5 activity.

Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

The mechanism of action of Compound 53 involves the inhibition of phosphodiesterase 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Compound 53 increases the levels of cGMP, leading to various physiological effects. The molecular targets and pathways involved include the cGMP signaling pathway, which plays a crucial role in vascular smooth muscle relaxation and other cellular processes .

Comparaison Avec Des Composés Similaires

Le composé 53 peut être comparé à d'autres inhibiteurs de la PDE5, tels que le sildénafil, le tadalafil et le vardénafil. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques. Le composé 53 est unique en raison de ses caractéristiques structurales spécifiques et de son potentiel de sélectivité et de puissance plus élevées .

Composés similaires

- Sildénafil

- Tadalafil

- Vardénafil

Ces composés sont des inhibiteurs de la PDE5 bien connus utilisés dans diverses applications thérapeutiques, en particulier dans le traitement de la dysfonction érectile et de l'hypertension pulmonaire .

Propriétés

Formule moléculaire |

C23H25N7O3 |

|---|---|

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one |

InChI |

InChI=1S/C23H25N7O3/c1-3-9-33-10-8-30-20-11-18(16-4-5-21(32-2)27-12-16)26-15-19(20)29-22(23(30)31)28-14-17-13-24-6-7-25-17/h4-7,11-13,15H,3,8-10,14H2,1-2H3,(H,28,29) |

Clé InChI |

HCCNBKFJYUWLEX-UHFFFAOYSA-N |

SMILES canonique |

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCC3=NC=CN=C3)C4=CN=C(C=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)

![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)

![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)

![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)